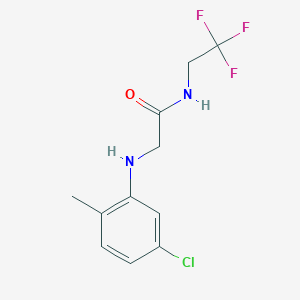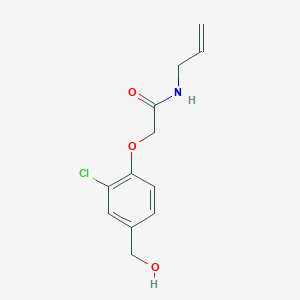
n-Allyl-2-(2-chloro-4-(hydroxymethyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Allyl-2-(2-chloro-4-(hydroxymethyl)phenoxy)acetamide is an organic compound with the molecular formula C12H14ClNO3. This compound is characterized by the presence of an allyl group, a chloro-substituted phenoxy group, and an acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2-(2-chloro-4-(hydroxymethyl)phenoxy)acetamide typically involves the reaction of 2-chloro-4-(hydroxymethyl)phenol with allyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
n-Allyl-2-(2-chloro-4-(hydroxymethyl)phenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
n-Allyl-2-(2-chloro-4-(hydroxymethyl)phenoxy)acetamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Allyl-2-(2-chloro-4-(hydroxymethyl)phenoxy)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(hydroxymethyl)acetamide
- Phenoxy acetamide derivatives
- Chalcone derivatives
Uniqueness
n-Allyl-2-(2-chloro-4-(hydroxymethyl)phenoxy)acetamide is unique due to the presence of the allyl group, which imparts specific reactivity and properties not found in other similar compounds. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H14ClNO3 |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C12H14ClNO3/c1-2-5-14-12(16)8-17-11-4-3-9(7-15)6-10(11)13/h2-4,6,15H,1,5,7-8H2,(H,14,16) |
InChI Key |
AJPKXMQQSZUQKA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)COC1=C(C=C(C=C1)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


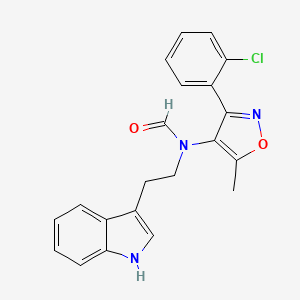
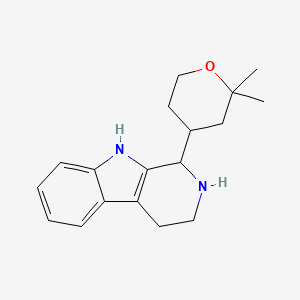

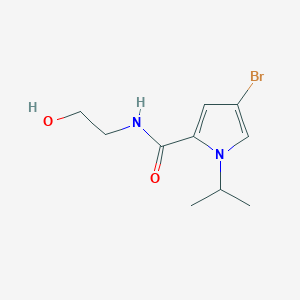
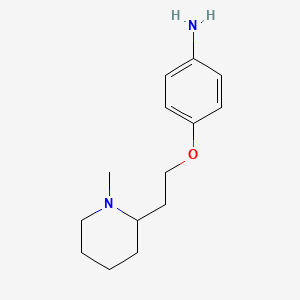
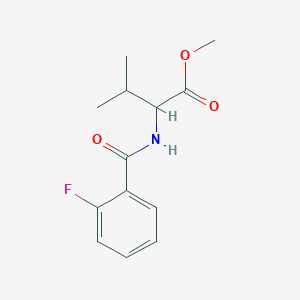
![2-(2-Iodophenyl)-1H-benzo[d]imidazole](/img/structure/B14915227.png)
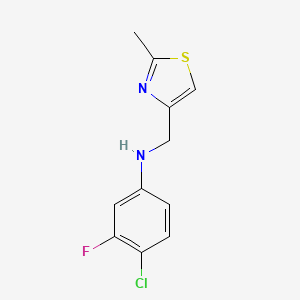
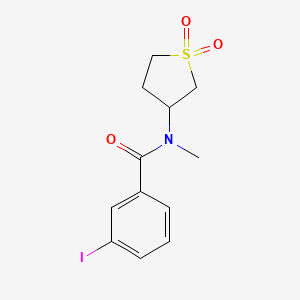
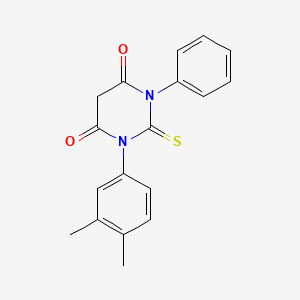
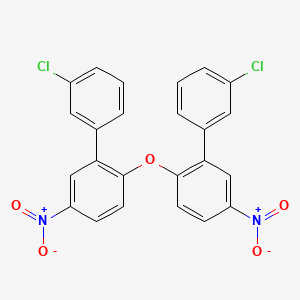
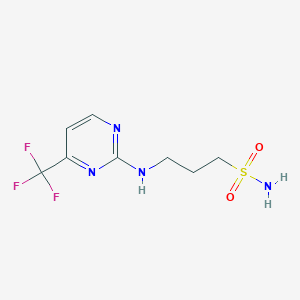
![dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane](/img/structure/B14915268.png)
